

Introduction: The Significance of the Cyclopropane Motif

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Compound of Interest

Compound Name: 1-((1R,2R)-2-methylcyclopropyl)ethanone

CAS No.: 35563-54-3

Cat. No.: B2737042

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Cyclopropane derivatives are a cornerstone of modern organic chemistry and drug discovery. The unique electronic and conformational properties imparted by the strained three-membered ring offer significant advantages in molecular design.[1] The rigid structure of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects by locking in specific conformations.[2] As such, these motifs are found in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals, where they serve as versatile building blocks and pharmacophores.[1][3] This guide focuses specifically on trans-1-acetyl-2-methylcyclopropane, providing the core data and analytical frameworks necessary for its synthesis and characterization.

Core Molecular Properties of trans-1-acetyl-2-methylcyclopropane

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. This section details the core attributes of trans-1-acetyl-2-methylcyclopropane, derived from its chemical formula.

Molecular Structure and Stereochemistry

The designation "trans" is critical, defining the stereochemical relationship between the acetyl and methyl substituents on the cyclopropane ring. In the trans isomer, these two groups are located on opposite faces of the ring plane. This specific spatial arrangement is a key determinant of the molecule's physical properties and its interactions in a biological context.

Molecular Formula and Weight Calculation

The molecular formula is determined by summing the constituent atoms:

- Cyclopropane ring: 3 Carbon atoms, 4 Hydrogen atoms (at C1, C2, and C3)
- Acetyl group (-COCH₃): 2 Carbon atoms, 3 Hydrogen atoms, 1 Oxygen atom
- Methyl group (-CH₃): 1 Carbon atom, 3 Hydrogen atoms

This summation yields the molecular formula C₆H₁₀O.

Based on this formula, the molecular weight is calculated using the standard atomic weights of the elements.

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	6	12.011	72.066
Hydrogen (H)	10	1.008	10.080
Oxygen (O)	1	15.999	15.999
Total		98.145	

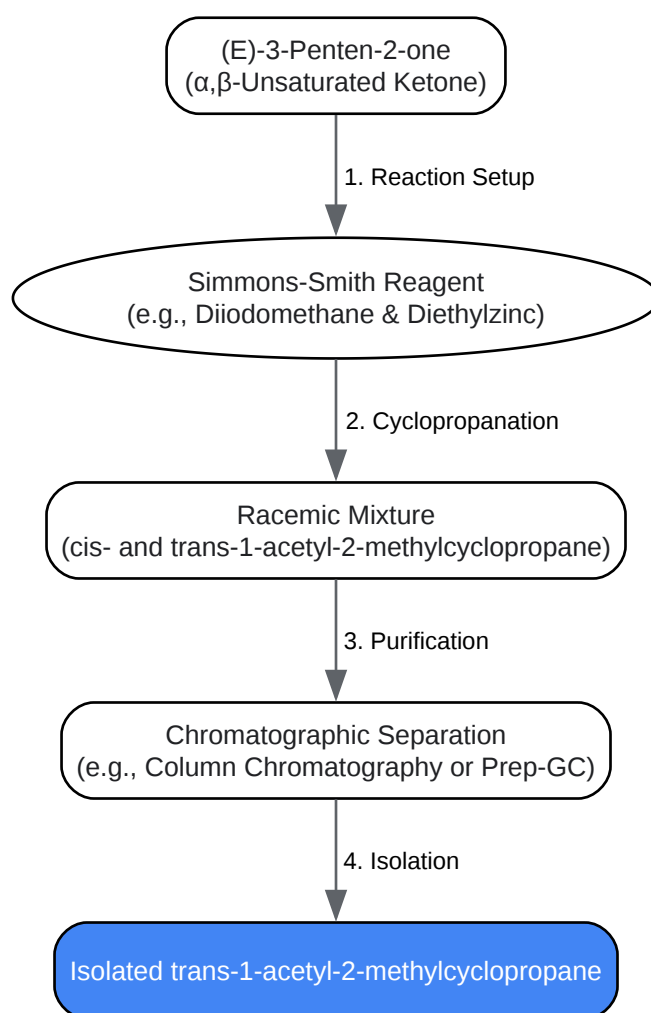
The calculated molecular weight of trans-1-acetyl-2-methylcyclopropane is 98.145 g/mol .

Synthetic Strategy and Methodologies

While numerous methods exist for the synthesis of cyclopropane derivatives, a common and effective approach for a structure like trans-1-acetyl-2-methylcyclopropane involves the

cyclopropanation of an appropriate α,β -unsaturated ketone.[4] A plausible route would be the reaction of (E)-3-penten-2-one with a suitable cyclopropanating agent. The Simmons-Smith reaction or one of its variants provides a reliable method for this transformation.

Workflow for a Plausible Synthesis



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Caption: Plausible synthetic workflow for trans-1-acetyl-2-methylcyclopropane.

Experimental Protocol: Simmons-Smith Cyclopropanation

Causality: This protocol is chosen for its high reliability in converting alkenes to cyclopropanes. Diethylzinc and diiodomethane form an organozinc carbenoid intermediate that adds across

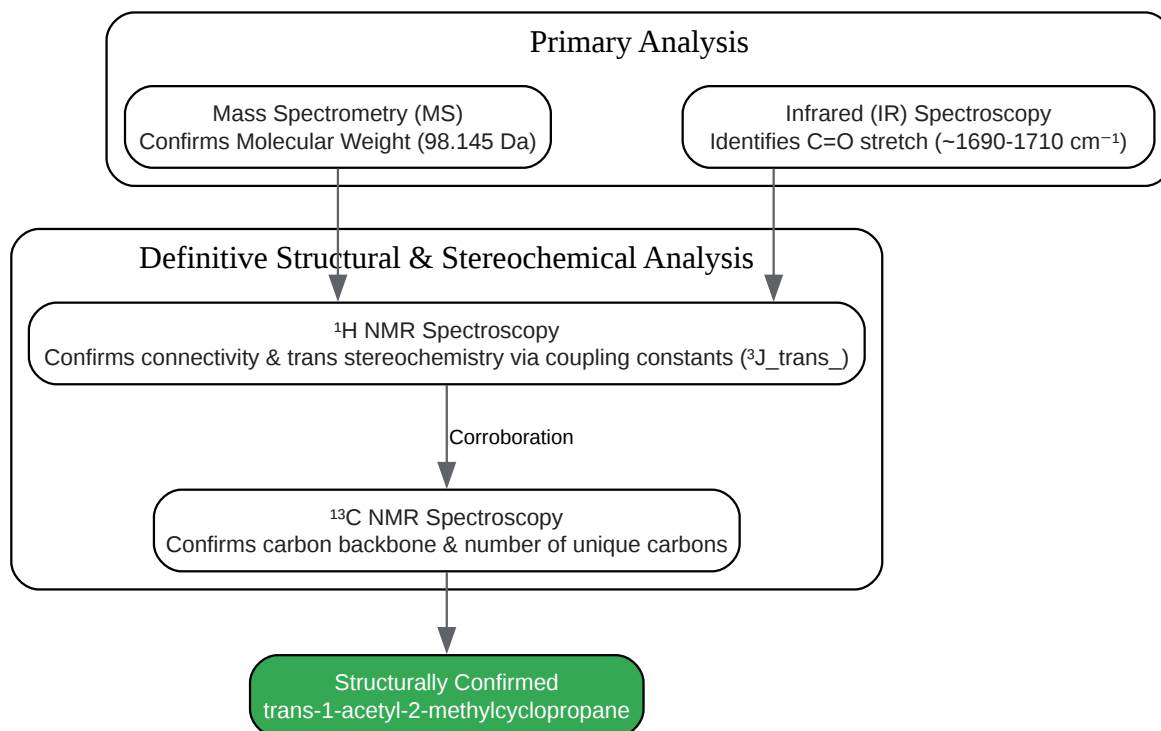
the double bond of the starting ketone. The stereochemistry of the starting alkene is generally retained, meaning the trans (E) configuration of the starting material favors the formation of the trans cyclopropane product.

- **Inert Atmosphere:** Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
- **Solvent and Reagent:** Charge the flask with a solution of (E)-3-penten-2-one (1.0 eq) in a dry, non-protic solvent such as dichloromethane (CH_2Cl_2).
- **Reagent Preparation:** In a separate flask, prepare the Simmons-Smith reagent by slowly adding diiodomethane (1.5 eq) to a solution of diethylzinc (1.2 eq) in CH_2Cl_2 at 0 °C.
- **Reaction:** Cool the ketone solution to 0 °C and add the freshly prepared Simmons-Smith reagent dropwise via the dropping funnel over 30 minutes.
- **Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
- **Workup:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil, which contains a mixture of cis and trans isomers, using column chromatography on silica gel to isolate the pure trans-1-acetyl-2-methylcyclopropane.

Structural Elucidation and Analytical Workflow

Unambiguous characterization is critical to validate the synthesis and confirm the identity, purity, and stereochemistry of the target compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Analytical Workflow Diagram



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Caption: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of the synthesized compound.
- Methodology: A sample is ionized (e.g., via Electron Ionization, EI) and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured.

- Expected Result: A molecular ion peak at $m/z = 98$. This provides direct evidence that the compound has the correct molecular formula of $C_6H_{10}O$. High-resolution mass spectrometry (HRMS) can further confirm this formula to within a few parts per million.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules.

- 1H NMR Spectroscopy
 - Purpose: To determine the connectivity of protons and, crucially, the trans stereochemistry.
 - Causality: The vicinal coupling constant (3J) between protons on adjacent carbons of a cyclopropane ring is highly dependent on their dihedral angle. For protons in a trans configuration, the coupling constant is characteristically small (typically 2-7 Hz), whereas for cis protons, it is larger (typically 7-13 Hz).[5] This difference is the definitive method for stereochemical assignment.
 - Expected Signals:
 - A singlet for the acetyl protons ($-COCH_3$).
 - A doublet for the methyl protons ($-CH_3$ on the ring).
 - A complex multiplet pattern for the four cyclopropyl protons, with the key diagnostic being the small 3J coupling constant between the protons on C1 and C2.
- ^{13}C NMR Spectroscopy
 - Purpose: To confirm the carbon skeleton and the presence of six unique carbon atoms.
 - Expected Signals: Six distinct signals corresponding to:
 - The carbonyl carbon ($C=O$) in the downfield region (~ 200 -210 ppm).
 - The acetyl methyl carbon.

- The ring methyl carbon.
- The three unique carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

- Purpose: To identify key functional groups, primarily the carbonyl group of the acetyl moiety.
- Methodology: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.
- Expected Result: A strong, sharp absorption band in the region of 1690-1710 cm^{-1} , which is characteristic of the C=O stretching vibration in a ketone adjacent to a cyclopropane ring.

Analytical Technique	Purpose	Expected Key Result
Mass Spectrometry	Confirm Molecular Weight	Molecular ion peak $[\text{M}]^+$ at $m/z = 98$
^1H NMR	Confirm Connectivity & Stereochemistry	Small vicinal coupling constant ($^3J_{\text{trans}} \approx 2\text{-}7$ Hz) between C1-H and C2-H[5]
^{13}C NMR	Confirm Carbon Skeleton	6 unique carbon signals, including a C=O peak $\sim 200\text{-}210$ ppm
IR Spectroscopy	Identify Functional Groups	Strong C=O stretching absorption at $\sim 1690\text{-}1710$ cm^{-1}

Conclusion

This technical guide has established the core molecular properties of trans-1-acetyl-2-methylcyclopropane, most notably its molecular weight of 98.145 g/mol. By integrating foundational chemical principles with established analytical methodologies, we have presented a robust framework for the synthesis and comprehensive characterization of this molecule. The detailed protocols and the self-validating analytical workflow provide researchers with the

necessary tools to confidently prepare and identify this valuable chemical building block, paving the way for its potential application in drug discovery and materials science.

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